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Abstract
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),

has emerged as a critical regulator of metabolic homeostasis and a promising therapeutic

target for metabolic diseases, including obesity and type 2 diabetes.[1][2][3] This receptor,

activated by long-chain fatty acids, particularly omega-3 fatty acids, is expressed in key

metabolic tissues such as adipocytes, macrophages, and intestinal enteroendocrine cells.[4][5]

GPR120 activation elicits a broad spectrum of beneficial effects, including potent anti-

inflammatory actions, improved insulin sensitivity, and regulation of incretin hormone secretion.

[3][6][7][8] This technical guide provides an in-depth overview of the core biology of GPR120,

its signaling pathways, and its multifaceted role in the pathophysiology of metabolic disorders.

We present a compilation of quantitative data on agonist potencies, detailed experimental

protocols for studying GPR120 function, and visual representations of its signaling cascades to

facilitate further research and drug development in this area.

Introduction to GPR120
GPR120 is a member of the rhodopsin-like family of G protein-coupled receptors (GPCRs) that

functions as a sensor for medium and long-chain free fatty acids (FFAs).[9][10] Deorphanized

in 2005, it was identified as a receptor for unsaturated long-chain FFAs, mediating a variety of

physiological processes.[1] Its activation by dietary fats, particularly omega-3 fatty acids like

docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), triggers signaling cascades
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that influence inflammation, glucose and lipid metabolism, and energy balance.[7][8][11][12][13]

Given its role in these critical metabolic pathways, GPR120 has garnered significant attention

as a potential therapeutic target for addressing the growing global health challenges of obesity

and type 2 diabetes.[14]

GPR120 Signaling Pathways
GPR120 activation initiates downstream signaling through two primary pathways: the canonical

Gαq/11 pathway and the β-arrestin 2-mediated pathway. This dual signaling capacity allows

GPR120 to exert diverse and cell-type-specific effects.

Gαq/11-Mediated Signaling
In response to agonist binding, GPR120 couples to the Gαq/11 protein, leading to the

activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates

the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This

cascade ultimately leads to the phosphorylation of downstream targets, including extracellular

signal-regulated kinases 1 and 2 (ERK1/2).[9][10] This pathway is primarily associated with the

metabolic effects of GPR120, such as the secretion of incretin hormones like glucagon-like

peptide-1 (GLP-1) and cholecystokinin (CCK) from enteroendocrine cells, and the regulation of

glucose uptake in adipocytes.[8][10]
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Caption: GPR120 Gαq/11-mediated signaling pathway.
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β-Arrestin 2-Mediated Anti-inflammatory Signaling
The anti-inflammatory effects of GPR120 are primarily mediated by a G protein-independent

pathway involving β-arrestin 2. Upon agonist binding, GPR120 is phosphorylated, leading to

the recruitment of β-arrestin 2 to the receptor. The GPR120/β-arrestin 2 complex is then

internalized. This complex interacts with and sequesters TAB1 (TGF-β-activated kinase 1-

binding protein 1), thereby preventing the activation of TAK1 (TGF-β-activated kinase 1). The

inhibition of TAK1 leads to the downstream suppression of pro-inflammatory signaling

cascades, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)

pathways.[9][10] This mechanism is central to the role of GPR120 in mitigating inflammation in

macrophages and adipocytes.
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Caption: GPR120 β-arrestin 2-mediated anti-inflammatory pathway.
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Quantitative Data on GPR120 Activation
The following tables summarize key quantitative data regarding the potency of various GPR120

agonists and their effects on downstream signaling and in vivo metabolic parameters.

Table 1: Potency of Natural and Synthetic GPR120 Agonists

Agonist
Agonist
Type

Assay Species EC50
Reference(s
)

α-Linolenic

Acid (ALA)
Natural

Calcium

Mobilization
Human ~50 µM [15]

Docosahexae

noic Acid

(DHA)

Natural
SRE-

Luciferase
Mouse ~1-10 µM [11]

Eicosapentae

noic Acid

(EPA)

Natural
SRE-

Luciferase
Mouse ~1-10 µM [11]

TUG-891 Synthetic
Calcium

Mobilization
Human 43.7 nM [16]

TUG-891 Synthetic
β-Arrestin 2

Recruitment
Human

~35-fold more

potent than

NCG21

[13]

Compound A

(cpdA)
Synthetic

IP3

Production
Human 60 nM [17]

Compound A

(cpdA)
Synthetic

β-Arrestin 2

Recruitment
Human ~0.35 µM [1][18]

GW9508 Synthetic
SRE-

Luciferase
Mouse ~1-10 µM [11]

Table 2: Quantitative Effects of GPR120 Activation on Downstream Signaling Pathways
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Agonist Cell Line Assay Effect Magnitude
Reference(s
)

DHA

Primary

Macrophages

(WT)

NF-κB

Luciferase

Assay

Inhibition of

LPS-induced

NF-κB activity

Significant

reduction
[2]

cpdA

Primary

Macrophages

(WT)

NF-κB

Luciferase

Assay

Inhibition of

LPS-induced

NF-κB activity

Significant

reduction
[2]

TUG-891 STC-1 cells
GLP-1

Secretion

Increased

GLP-1

secretion

Dose-

dependent

increase

[19]

ALA STC-1 cells
GLP-1

Secretion

Increased

GLP-1

secretion

Dose-

dependent

increase

[10]

DHA
3T3-L1

adipocytes

Glucose

Uptake

Increased

glucose

uptake

Significant

increase
[3]

cpdA

Primary

Adipocytes

(WT)

Glucose

Uptake

Increased

glucose

uptake

Significant

increase
[1]

DHA, α-

linolenic acid

RAW 264.7

cells

ERK

Phosphorylati

on

Increased

ERK

phosphorylati

on

Abolished by

GPR120

knockdown

[11]

Table 3: In Vivo Effects of GPR120 Agonists on Metabolic Parameters in Animal Models
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Agonist
Animal
Model

Diet
Dose/Dur
ation

Effect
Magnitud
e

Referenc
e(s)

Compound

A (cpdA)

C57BL/6J

Mice

High-Fat

Diet

30 mg/kg

in diet for 5

weeks

Improved

Glucose

Tolerance

Significant

improveme

nt

[1][18]

Compound

A (cpdA)

C57BL/6J

Mice

High-Fat

Diet

30 mg/kg

in diet for 5

weeks

Decreased

Hyperinsuli

nemia

Significant

reduction
[1][18]

Compound

A (cpdA)

C57BL/6J

Mice

High-Fat

Diet

30 mg/kg

in diet for 5

weeks

Increased

Insulin

Sensitivity

Significant

increase
[1][18]

TUG-891
C57BL/6J

Mice
Standard

30 mg/kg

oral

gavage

Improved

Oral

Glucose

Tolerance

Dose-

dependent

improveme

nt

[20]

Compound

11b

C57BL/6J

Mice (DIO)

High-Fat

Diet

20 mg/kg

oral

gavage

Improved

Oral

Glucose

Tolerance

Significant

improveme

nt

[20]

Omega-3

Fatty Acids

C57BL/6J

Mice

High-Fat

Diet

Supplemen

tation

Enhanced

Systemic

Insulin

Sensitivity

No effect in

GPR120

KO mice

[7][8]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize

GPR120 function.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120

activation, a hallmark of Gαq/11 signaling.
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Cell Lines: HEK293 or CHO cells stably expressing human or mouse GPR120 are commonly

used.

Reagents:

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

GPR120 agonists (e.g., TUG-891, cpdA, fatty acids)

GPR120 antagonist (optional, for specificity control)

Protocol:

Seed cells in a 96-well black, clear-bottom plate and culture overnight.

Load cells with the calcium-sensitive dye according to the manufacturer's instructions

(typically for 1 hour at 37°C).

Wash the cells with assay buffer to remove excess dye.

Prepare serial dilutions of the GPR120 agonists in assay buffer.

Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure baseline

fluorescence.

Add the agonist solutions to the wells and immediately begin recording fluorescence

intensity over time.

The increase in fluorescence corresponds to the increase in intracellular calcium. Data are

typically expressed as the change in fluorescence (ΔF) or as a percentage of the

maximum response.
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Caption: Workflow for a GPR120 calcium mobilization assay.

ERK Phosphorylation Assay (Western Blot)
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This method quantifies the phosphorylation of ERK1/2, a downstream target of the Gαq/11

pathway.

Cell Lines: RAW 264.7 macrophages, 3T3-L1 adipocytes, or GPR120-expressing HEK293

cells.

Reagents:

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protocol:

Culture cells to ~80% confluency and serum-starve overnight to reduce basal ERK

phosphorylation.

Treat cells with GPR120 agonists at various concentrations and time points.

Lyse the cells on ice and collect the protein lysates.

Determine protein concentration using a BCA or Bradford assay.

Separate proteins by SDS-PAGE (typically 25 µg of total protein per lane) and transfer to a

PVDF or nitrocellulose membrane.[16][21]

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with the anti-p-ERK primary antibody (e.g., 1:1000 dilution in

blocking buffer) overnight at 4°C.[6]

Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g.,

1:2000 dilution) for 1 hour at room temperature.[22]
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Detect the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein

loading.

Quantify band intensities using densitometry software.

NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, which is inhibited by the

GPR120-β-arrestin 2 pathway.

Cell Lines: RAW 264.7 or HEK293 cells co-transfected with a GPR120 expression vector

and an NF-κB-luciferase reporter construct.

Reagents:

Transfection reagent

GPR120 expression plasmid

NF-κB-luciferase reporter plasmid (containing NF-κB response elements driving luciferase

expression)

Renilla luciferase plasmid (for normalization)

Luciferase assay reagent

Inflammatory stimulus (e.g., lipopolysaccharide (LPS))

Protocol:

Co-transfect cells with the GPR120, NF-κB-luciferase, and Renilla luciferase plasmids.

After 24-48 hours, pre-treat the cells with GPR120 agonists for 1 hour.

Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for 6 hours to

activate NF-κB.[1]
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Lyse the cells and measure both firefly and Renilla luciferase activities using a

luminometer.

Normalize the firefly luciferase activity (from the NF-κB reporter) to the Renilla luciferase

activity (transfection control).

The reduction in normalized luciferase activity in agonist-treated cells compared to LPS-

only treated cells indicates inhibition of NF-κB activation.

GPR120's Role in Metabolic Health: A Logical
Framework
The activation of GPR120 by long-chain fatty acids initiates a cascade of events that

collectively contribute to improved metabolic health. This can be visualized as a logical

relationship where GPR120 acts as a central node, integrating dietary signals to produce

beneficial downstream effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Effects

Systemic Outcomes

Long-Chain Fatty Acids
(e.g., Omega-3s)

GPR120 Activation

↑ GLP-1 Secretion
(Intestinal L-cells)

↓ Inflammation
(Macrophages, Adipocytes)

↑ Adipogenesis
(Adipocytes)

↑ Glucose Uptake
(Adipocytes)

↑ Insulin Secretion ↑ Insulin Sensitivity

↓ Obesity

Improved Glucose
Homeostasis

Improved Metabolic Health

Click to download full resolution via product page

Caption: Logical relationship of GPR120's role in metabolic health.
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Conclusion
GPR120 stands as a pivotal receptor linking dietary fat intake to the regulation of inflammation

and metabolism. Its dual signaling capabilities through Gαq/11 and β-arrestin 2 allow for a

coordinated response that enhances insulin sensitivity, promotes the secretion of beneficial

incretin hormones, and dampens chronic low-grade inflammation, a key driver of insulin

resistance. The development of potent and selective GPR120 agonists holds significant

promise for the treatment of metabolic diseases. This technical guide provides a foundational

resource for researchers and drug development professionals aiming to further elucidate the

biology of GPR120 and translate these findings into novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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